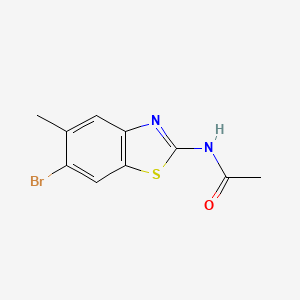
N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-(6-Methoxy-5-methyl-2-benzothiazolyl)acetamide.
Scientific Research Applications
N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The compound’s effects are mediated through pathways involving DNA gyrase and topoisomerase inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-2-benzothiazolyl)acetamide
- N-(6-Chloro-5-methyl-2-benzothiazolyl)acetamide
- N-(6-Fluoro-5-methyl-2-benzothiazolyl)acetamide
Uniqueness
N-(6-Bromo-5-methyl-2-benzothiazolyl)acetamide is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to other halogenated derivatives. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
947248-64-8 |
|---|---|
Molecular Formula |
C10H9BrN2OS |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
N-(6-bromo-5-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H9BrN2OS/c1-5-3-8-9(4-7(5)11)15-10(13-8)12-6(2)14/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
ZFRPXJNCMVFSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)SC(=N2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















